4-chloro-1-(methoxymethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Overview
Description
4-Chloro-1-(methoxymethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a complex organic compound belonging to the pyrrolopyridine family. This compound features a pyrrolopyridine core with a methoxymethyl group at the 1-position, a chlorine atom at the 4-position, a methyl group at the 2-position, and a carbaldehyde group at the 5-position. Its intricate structure makes it a valuable target for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-(methoxymethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors, such as 2-aminopyridines, followed by chlorination and methoxymethylation reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Addition: Electrophilic addition reactions may involve reagents like bromine (Br₂) and hydrochloric acid (HCl).
Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 4-chloro-1-(methoxymethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is used to study enzyme inhibition and receptor binding. Its structural complexity makes it suitable for probing biological systems and understanding molecular interactions.
Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties enable the creation of novel products with enhanced performance and functionality.
Mechanism of Action
The mechanism by which 4-chloro-1-(methoxymethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.
Comparison with Similar Compounds
4-Chloro-1-(methoxymethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
4-Chloro-1-(methoxymethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
4-Chloro-1-(methoxymethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-methanol
Uniqueness: 4-Chloro-1-(methoxymethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde stands out due to its carbaldehyde group, which imparts unique chemical reactivity compared to its analogs. This functional group allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
4-chloro-1-(methoxymethyl)-2-methylpyrrolo[2,3-b]pyridine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-7-3-9-10(12)8(5-15)4-13-11(9)14(7)6-16-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUQOVPTMFZNIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2N1COC)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670395 | |
Record name | 4-Chloro-1-(methoxymethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958230-28-9 | |
Record name | 4-Chloro-1-(methoxymethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=958230-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-(methoxymethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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